4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
Overview
Description
4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a chemical compound with the molecular formula C16H21NO3 It is characterized by the presence of an isoindole ring, a hexanoic acid chain, and an ethyl group
Mechanism of Action
Target of Action
It is structurally similar to lenalidomide , which is known to target the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
The compound likely acts as a ligand for its target, similar to Lenalidomide . By binding to the target, it induces the enzyme to degrade specific transcription factors . This interaction results in changes in the transcriptional activity of the cell, affecting the expression of various genes .
Biochemical Pathways
Given its similarity to lenalidomide, it may influence pathways related to cell cycle regulation, apoptosis, and immune response .
Result of Action
Based on its potential target and mode of action, it could potentially influence cell cycle progression, induce apoptosis, and modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid typically involves the reaction of an appropriate isoindole derivative with a hexanoic acid precursor. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of an aldehyde with an amine and a carbonyl compound under acidic conditions.
Wallach Synthesis: This method involves the oxidation of an imidazole derivative to form the desired isoindole compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of triflic acid-mediated reactions, which offer high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxo-derivatives, hydroxyl derivatives, and substituted isoindole compounds .
Scientific Research Applications
4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid include:
- 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Lenalidomide
- 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an ethyl group and a hexanoic acid chain, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-ethyl-3-(3-oxo-1H-isoindol-2-yl)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-11(4-2)14(9-15(18)19)17-10-12-7-5-6-8-13(12)16(17)20/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSPQRZSBZMWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC(=O)O)N1CC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169172 | |
Record name | β-(1-Ethylpropyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-54-9 | |
Record name | β-(1-Ethylpropyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866144-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-(1-Ethylpropyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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